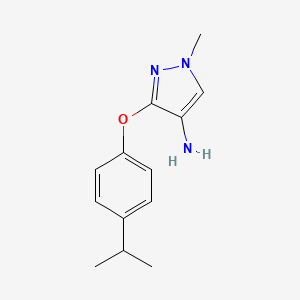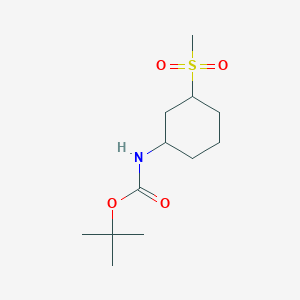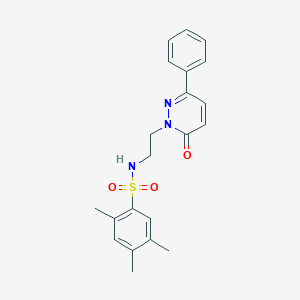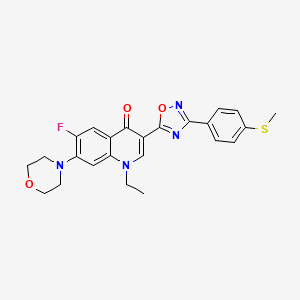
N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a morpholinoethyl group, which includes a morpholine ring, a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the different groups in the compound. The isoxazole ring would likely be planar due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . The morpholinoethyl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Isoxazoles are typically polar due to the presence of the nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Novel Fluorescent Probes for Hypoxic Cells
Research led by Feng et al. (2016) developed a novel off-on fluorescent probe based on the 4-nitroimidazole moiety and morpholine groups for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe, designed for biomedical research applications, could potentially be applied in the imaging of disease-relevant hypoxia, highlighting the use of isoxazole derivatives in creating sensitive and selective probes for biological imaging (Feng et al., 2016).
Hsp90 Inhibitors for Cancer Therapy
Baruchello et al. (2011) discovered that certain 3,4-isoxazolediamide compounds exhibit potent Hsp90 inhibitory properties, comparable to structurally related isoxazole derivatives. These compounds have shown significant cell growth inhibitory activity and induced depletion of client proteins, indicating their potential as anti-cancer agents (Baruchello et al., 2011).
Antimicrobial Agents
Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, which were tested for antimicrobial activities. Some compounds in this series exhibited good or moderate activity, demonstrating the utility of isoxazole derivatives in developing new antimicrobial agents (Sahin et al., 2012).
Synthesis of Di- and Mono-oxalamides
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of related oxalamide compounds. This method highlights the versatility of isoxazole derivatives in organic synthesis (Mamedov et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-25-14-4-2-3-13(11-14)15(22-6-9-26-10-7-22)12-19-17(23)18(24)20-16-5-8-27-21-16/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDMQVPSLJVPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)


![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)